2'-Deoxy-8-methoxyadenosine
Description
Importance of Modified Nucleosides in Understanding Nucleic Acid Structure and Function
Nucleosides, the fundamental units of DNA and RNA, are composed of a nucleobase linked to a sugar molecule. Beyond the canonical nucleosides—adenosine (B11128), guanosine (B1672433), cytidine, thymidine, and uridine—a vast array of naturally occurring and synthetic modified nucleosides exists. These analogs, which feature alterations to the base or sugar moiety, are indispensable tools in the field of nucleic acid research. bldpharm.combiosynth.com Their significance lies in their ability to probe and modulate the intricate relationship between the chemical composition of nucleic acids and their higher-order structure and biological function. mdpi.com
Furthermore, modified nucleosides serve as critical probes for investigating dynamic cellular processes. bldpharm.com They can be used to explore the mechanisms of DNA replication and repair, transcription, and translation. By incorporating analogs that mimic damaged DNA or that introduce specific conformational constraints, scientists can gain insights into how enzymes and other proteins recognize and interact with specific nucleic acid sequences or structures. mdpi.com This knowledge is foundational not only for basic science but also for the development of novel therapeutic strategies, including antiviral and anticancer drugs. biosynth.com
Research Context of 2'-Deoxy-8-methoxyadenosine as a Specialized Nucleoside Analog
Within the diverse family of nucleoside analogs, this compound (mo⁸A) stands out as a specialized tool for investigating specific conformational states within DNA. Its defining feature is the methoxy (B1213986) group (-OCH₃) at the 8-position of the adenine (B156593) base. This substitution is sterically significant, creating a strong preference for the syn conformation around the N-glycosidic bond, the bond linking the nucleobase to the deoxyribose sugar. nih.govatdbio.com In contrast, standard nucleosides in B-form DNA predominantly adopt the anti conformation. atdbio.com
This fixed syn preference makes this compound an invaluable probe for studying DNA structures where a purine (B94841) is required to adopt this less common conformation. nih.gov One major area of its application is in the study of Z-DNA, a left-handed helical form of DNA characterized by an alternating syn-anti conformation along its backbone. proteopedia.orgbuffalo.edu The incorporation of nucleosides like 8-substituted purines that favor the syn conformation can help induce and stabilize the B-DNA to Z-DNA transition, allowing for detailed structural and functional analysis. nih.gov
Moreover, this compound has been utilized to explore the structure of DNA duplexes containing mismatches, such as Adenine-Guanine (A:G) pairs. nih.gov In certain sequence contexts, the adenosine in an A:G mismatch adopts a syn conformation. By substituting this adenosine with this compound, researchers can test hypotheses about the conformational state of the natural mismatch. As detailed in the table below, the effect of this substitution on the thermodynamic stability of the DNA duplex is dependent on the original conformational preference of the adenosine in the mismatch. nih.gov This allows mo⁸A to serve as a diagnostic tool for the glycosidic torsion angle of adenosine residues in specific DNA environments. nih.gov The synthesis of this analog has been described, and its greater resistance to acid-catalyzed depurination compared to other 8-substituted analogs like 8-bromo-2'-deoxyadenosine (B120125) makes it particularly suitable for incorporation into oligonucleotides via automated solid-phase synthesis. nih.gov
Table 1: Effect of this compound (mo⁸A) Substitution on the Thermodynamic Stability of DNA Duplexes Containing Mismatches
This table summarizes the observed changes in duplex stability when a standard 2'-deoxyadenosine (B1664071) (A) is replaced by this compound (mo⁸A) in different sequence contexts, particularly within base mismatches. The stability change provides insight into the original conformational preference of the adenosine.
| Original Mismatch Type | Conformational Preference of Adenosine in Mismatch | Effect of mo⁸A Substitution on Duplex Stability | Interpretation |
| A:G | syn | Stabilization | The inherent syn preference of mo⁸A is compatible with the required conformation, leading to a more stable structure. nih.gov |
| A:G | anti | Destabilization | The syn preference of mo⁸A opposes the natural anti conformation in this context, destabilizing the duplex. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
5-(6-amino-8-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-11-15-8-9(12)13-4-14-10(8)16(11)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,13,14) |
InChI Key |
ICSKBVATTKGQKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Deoxy 8 Methoxyadenosine and Its Oligonucleotide Integration
Chemical Synthesis of 2'-Deoxy-8-methoxyadenosine Nucleoside
The creation of the this compound nucleoside itself is a critical first step. This process typically begins with a precursor molecule that is chemically altered to introduce the desired methoxy (B1213986) group at the 8-position of the adenine (B156593) base.
A common and effective method for synthesizing this compound involves the use of 8-bromo-2'-deoxyadenosine (B120125) as a starting material. acs.orgnih.gov This precursor provides a reactive site at the 8-position, allowing for the nucleophilic substitution of the bromine atom with a methoxy group. The reaction is typically carried out by treating 8-bromo-2'-deoxyadenosine with sodium methoxide (B1231860) (NaOMe), resulting in a high yield of the desired 8-methoxy-2'-deoxyadenosine. acs.org This approach is favored due to its efficiency and the commercial availability of the brominated precursor. biosynth.com
Another related synthetic route starts with the bromination of unprotected 2-amino-2'-deoxyadenosine (B14560) using bromine in an acetic acid and sodium acetate (B1210297) solution to yield 2-amino-8-bromo-2'-deoxyadenosine. nih.gov This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling reactions, to introduce various substituents at the 8-position. nih.gov
To ensure the selective modification of the nucleoside and to prevent unwanted side reactions during synthesis, the use of protecting groups is essential. jocpr.comumich.edu These chemical moieties are temporarily attached to reactive functional groups, such as the hydroxyl and amino groups of the nucleoside, to mask their reactivity. umich.edu
For the synthesis of this compound and its subsequent incorporation into oligonucleotides, a key protecting group strategy involves the protection of the N6-amino group of the adenine base. One commonly used protecting group is the N,N-dimethylformamidine (dmf) group. nih.govnih.govglenresearch.com This group is stable under the conditions required for subsequent chemical transformations but can be readily removed at the final deprotection stage. glenresearch.com
The 5'-hydroxyl group of the deoxyribose sugar is typically protected with a dimethoxytrityl (DMT) group. jocpr.combiotage.com This acid-labile group is crucial for solid-phase synthesis as its removal at the beginning of each coupling cycle allows for the stepwise addition of nucleotide units to the growing oligonucleotide chain. umich.edubiotage.com
Derivatization from Precursors (e.g., 8-bromo-2'-deoxyadenosine)
Solid-Phase Oligonucleotide Synthesis Incorporating this compound
The integration of this compound into synthetic DNA strands is primarily achieved through automated solid-phase synthesis. nih.govnih.gov This technique allows for the precise, sequential addition of nucleotides to a growing chain that is attached to a solid support. biotage.com
The cornerstone of modern solid-phase oligonucleotide synthesis is phosphoramidite (B1245037) chemistry. biosynth.commt.comffame.org In this approach, the modified nucleoside, this compound, is first converted into a phosphoramidite building block. This involves reacting the 3'-hydroxyl group of the DMT-protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylamino chlorophosphine. researchgate.net
The resulting this compound phosphoramidite is then used in the automated synthesizer. The synthesis cycle involves four main steps:
Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleotide. biotage.com
Coupling: The activated phosphoramidite of this compound is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. biotage.com
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences. biotage.com
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. nih.gov
This cycle is repeated until the desired oligonucleotide sequence is assembled.
A significant advantage of using this compound is its enhanced stability compared to its precursor, 8-bromo-2'-deoxyadenosine, under the acidic conditions used during automated DNA synthesis. nih.govnih.gov The 8-bromo derivative is more susceptible to acid-catalyzed depurination, which is the cleavage of the glycosidic bond between the purine (B94841) base and the deoxyribose sugar. nih.govbiosynth.comnih.gov The increased resistance of this compound to this degradation pathway allows for its facile and efficient incorporation into oligonucleotides with higher fidelity. nih.govnih.gov
The stability of modified nucleosides within DNA is a critical factor for their successful application. Studies on other modified nucleosides, such as 2'-deoxyxanthosine, have shown that their stability is significantly influenced by pH and their incorporation into single- or double-stranded DNA. nih.gov While specific half-life data for this compound under various conditions is not extensively detailed in the provided context, its noted resistance to acid-catalyzed depurination highlights its suitability for automated synthesis protocols. nih.govnih.gov
Phosphoramidite Chemistry for Oligonucleotide Assembly
Preparation of Functionally Modified Derivatives (e.g., Cyclic Adenosine (B11128) 5'-Diphosphate Ribose Analogs)
Beyond its incorporation into standard oligonucleotides, this compound can also serve as a precursor for the synthesis of more complex, functionally modified derivatives. A notable example is the preparation of analogs of cyclic adenosine 5'-diphosphate ribose (cADPR). acs.orgmdpi.com cADPR is a crucial second messenger involved in calcium signaling. mdpi.com
The synthesis of 8-substituted 2'-deoxy-cADPR analogs often employs a chemoenzymatic approach. acs.org This involves the initial synthesis of the corresponding 8-substituted 2'-deoxy-NAD+ analog. For instance, 8-methoxy-2'-deoxyadenosine can be phosphorylated and then coupled with nicotinamide (B372718) 5'-mononucleotide (β-NMN+) to form 8-O-methyl-2'-deoxy-NAD+. acs.org This NAD+ analog is then incubated with an enzyme, such as Aplysia ADP ribosyl cyclase, which catalyzes the cyclization to form the desired 8-methoxy-2'-deoxy-cADPR analog. acs.org
These synthetic strategies allow for the creation of a variety of 8-substituted cADPR analogs, which are valuable tools for studying the structure-activity relationships of the cADPR receptor and its role in cellular signaling pathways. acs.orgexplorationpub.comresearchgate.net
Structural Characterization and Conformational Dynamics of 2 Deoxy 8 Methoxyadenosine in Nucleic Acid Contexts
Solution Structure Analysis
Understanding the three-dimensional structure of 2'-Deoxy-8-methoxyadenosine in solution is crucial for predicting its behavior when incorporated into oligonucleotides. Various spectroscopic techniques are employed to elucidate its conformational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution conformation of nucleosides and nucleotides. nih.govauremn.org.br It provides detailed, atom-level insights into structural dynamics. copernicus.org By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce the preferred conformations of the ribose sugar and the orientation of the nucleobase.
The introduction of a bulky substituent at the 8-position of the purine (B94841) base, such as a methoxy (B1213986) group in this compound, can significantly influence this equilibrium. Theoretical calculations have shown that for protonated 2'-O-methylated purine nucleosides, the preferred sugar pucker is C2'-endo for adenosine (B11128) derivatives and C3'-endo for guanosine (B1672433) derivatives. nsf.gov For this compound, the methoxy group sterically favors a syn conformation of the nucleobase, which in turn often correlates with a preference for a C2'-endo sugar pucker. This contrasts with the typical anti conformation found in standard Watson-Crick base pairs.
Table 1: Conformational Preferences of Modified Adenosine Analogs
| Compound | Predominant Sugar Pucker | Predominant Glycosidic Torsion | Reference |
| 2'-amino-2'-deoxyadenosine | S-type (syn-g+/t) | syn | nih.gov |
| 3'-amino-3'-deoxyadenosine | N-type (anti-g+) | anti | nih.gov |
| This compound | C2'-endo (inferred) | syn (inferred) | nsf.govnih.gov |
This table is generated based on data for related compounds and theoretical predictions.
The torsion angle χ (chi) describes the rotation around the N-glycosidic bond, which connects the nucleobase to the sugar moiety. x3dna.org This angle defines the orientation of the base as either syn, where the base is positioned over the sugar ring, or anti, where it is directed away from the sugar. x3dna.org In standard DNA and RNA duplexes, the anti conformation is predominant. x3dna.org
Analysis of Ribose and Nucleobase Conformations
Ultraviolet (UV) Spectroscopy for Conformational Studies
UV spectroscopy is a valuable technique for studying nucleic acids, as the nucleobases absorb light in the ultraviolet range, typically around 260 nm. Changes in the local environment of the nucleobases, such as those caused by conformational shifts or base stacking interactions, can lead to changes in the UV absorption spectrum.
Circular Dichroism (CD) Spectroscopy for Overall Nucleic Acid Conformation
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed and right-handed circularly polarized light by chiral molecules. scispace.comgenesilico.pl Nucleic acids are chiral due to the asymmetric sugar backbone and the helical arrangement of the bases, making CD an extremely sensitive probe of their secondary structure. genesilico.plresearchgate.net
Different nucleic acid conformations give rise to distinct CD spectra. For example, B-form DNA, A-form DNA/RNA, and Z-form DNA all have characteristic CD signatures. scispace.com The CD spectrum of B-DNA typically shows a positive band around 275 nm and a negative band around 245 nm. scispace.com A-form helices exhibit a strong positive band near 260 nm and a deep negative band around 210 nm. scispace.com
The incorporation of this compound, with its strong preference for the syn conformation, can induce local or global conformational changes in a nucleic acid duplex that are detectable by CD spectroscopy. For instance, the formation of structures containing syn purines can lead to alterations in the characteristic B-form DNA spectrum, potentially showing features that lean towards an A-like or other non-canonical conformation.
Table 2: Characteristic CD Spectral Features of Nucleic Acid Conformations
| Conformation | Positive Peak (approx. nm) | Negative Peak (approx. nm) | Reference |
| B-DNA | 275 | 245 | scispace.com |
| A-DNA | 270 | 210 | scispace.com |
| A-RNA | 260 | 210 | scispace.com |
| Z-DNA | 260 (negative) | 290 (positive) | scispace.com |
Nucleic Acid Duplex Stability and Base Pairing Interactions
The stability of a nucleic acid duplex is a critical factor in its biological function and in its application in various biotechnologies. The incorporation of modified nucleosides like this compound can have a profound effect on duplex stability.
Research has shown that the presence of a 2'-O-methyl (2'-OMe) group on the ribose sugar generally enhances the thermal stability of nucleic acid duplexes. trilinkbiotech.combeilstein-journals.org This stabilization is attributed to the 2'-OMe group favoring an A-form helical geometry, which is intrinsically more stable than the B-form. trilinkbiotech.com While this compound has a deoxyribose sugar, the methoxy group at the 8-position of the base also influences stability, primarily through its effect on the glycosidic bond conformation.
Studies have demonstrated that substituting adenosine with 8-methoxy-2'-deoxyadenosine in sequences containing A:G mismatches can lead to duplex stabilization. nih.gov This stabilization is observed in contexts where the adenosine in the mismatch is known to prefer a syn conformation. nih.gov In contrast, when the adenosine in the A:G mismatch favors an anti conformation, the substitution with 8-methoxy-2'-deoxyadenosine is destabilizing. nih.gov This highlights the utility of this modified nucleoside as a probe for the conformational preferences of adenosine within DNA.
The base pairing interactions of 8-substituted purines are also altered. The syn conformation adopted by 8-methoxy-2'-deoxyadenosine allows it to form non-standard base pairs, such as a Hoogsteen base pair with thymine (B56734) or a mismatched pair with guanine (B1146940), where the syn-adenosine can interact with the anti-guanine. nih.govwikipedia.org The stability of these pairs is sequence-dependent. nih.gov For example, the crystal structure of a DNA duplex containing an 8-hydroxydeoxyguanosine (a related 8-substituted purine) paired with adenine (B156593) showed the 8-substituted guanine in a syn conformation forming hydrogen bonds with adenine in an anti conformation. rcsb.org
Thermodynamics of Duplex Formation with Canonical Bases (G, C, T)
The thermodynamic stability of DNA duplexes containing this compound paired with canonical bases has been investigated using UV thermal denaturation studies. These experiments measure the melting temperature (T_m) of the duplex, which is the temperature at which half of the double-stranded DNA has dissociated into single strands. This provides insight into the stability of the base pairing.
When incorporated into DNA, moA forms base pairs with guanine (G), cytosine (C), and thymine (T). The stability of these pairings can be compared to the corresponding duplexes containing the natural adenosine (A). Research indicates that the thermodynamic consequences of substituting A with moA are not uniform and depend significantly on the opposing base and the sequence context. nih.govnih.gov
Table 1: Relative Thermodynamic Stability of Duplexes Containing this compound (moA) Paired with Canonical Bases This table summarizes the general findings from UV thermal denaturation studies on the stability of DNA duplexes where a single adenosine (A) is replaced by this compound (moA) opposite a canonical base.
| Base Pair | Relative Stability Compared to A-Containing Duplex | General Observation |
| moA:T | Varies (often minor destabilization) | The effect on the canonical Watson-Crick pair is context-dependent but tends to be slightly destabilizing. |
| moA:C | Varies | The stability of the moA:C mismatch is influenced by the surrounding sequence. |
| moA:G | Highly Variable (Stabilizing or Destabilizing) | The effect is strongly dependent on the sequence and the original conformation of the A:G mismatch. nih.govnih.gov |
Sequence-Dependent Effects on Duplex Stability
The impact of incorporating this compound on duplex stability is markedly sequence-dependent. nih.govnih.gov This phenomenon is most clearly observed when moA is substituted for adenosine in A:G mismatches. Structural studies have shown that the adenosine in an A:G mismatch can adopt either a syn or an anti conformation depending on the surrounding base sequence.
The substitution with moA, which strongly prefers the syn conformation, has a dichotomous effect:
In sequences where the natural adenosine in the A:G mismatch already prefers a syn conformation, the substitution with moA results in a stabilization of the DNA duplex. nih.govnih.gov
Conversely, in sequences where the adenosine in the A:G mismatch adopts an anti conformation, replacing it with moA leads to a destabilization of the duplex. nih.govnih.gov
This sequence-dependent effect underscores that the thermodynamic contribution of a modified base is not an intrinsic constant but is deeply interconnected with the local structural environment.
Table 2: Illustration of Sequence-Dependent Stability in A:G Mismatches This table illustrates how the effect of substituting Adenosine (A) with this compound (moA) in an A:G mismatch depends on the conformational preference of the original adenosine in that specific sequence.
| Original Duplex Context | Conformational Preference of Adenine in A:G Mismatch | Effect of moA Substitution | Resulting Duplex Stability |
| Sequence 1 | syn | Stabilizing | Increased T_m |
| Sequence 2 | anti | Destabilizing | Decreased T_m |
Conformational Preferences of the N-Glycosidic Bond within DNA Strands
The N-glycosidic bond connects the purine or pyrimidine (B1678525) base to the deoxyribose sugar. Rotation around this bond is possible, leading to two major conformations: syn and anti. In the canonical B-DNA double helix, all bases are typically in the anti conformation. However, the syn conformation is observed in other structures like Z-DNA and can be adopted by purines to a certain extent.
Syn Glycosidic Conformation Studies
This compound was specifically developed as a tool to investigate the syn glycosidic conformation of deoxyadenosine (B7792050) within DNA strands. nih.govnih.gov The bulky methoxy group at the C8-position creates steric hindrance with the sugar ring, forcing the N-glycosidic bond to adopt the syn conformation, where the base is positioned over the sugar. scienceopen.com
Studies using this modified nucleoside have been instrumental in probing contexts where a natural adenosine might transiently or stably adopt a syn conformation, such as in certain mismatch pairs or at sites of protein-DNA interaction. The resistance of the moA nucleoside to acid-catalyzed depurination, compared to other 8-substituted analogs like 8-bromo-2'-deoxyadenosine (B120125), makes it a more reliable and easily incorporated probe for these studies via automated DNA synthesis. nih.govnih.gov
Comparative Analysis with Anti Conformation
The utility of this compound as a conformational probe stems directly from the energetic consequences of forcing a syn conformation in a position that would normally be anti. The canonical anti conformation is energetically favorable for adenosine in a standard Watson-Crick base pair.
The comparative analysis of duplex stability upon moA substitution provides clear evidence for the original conformational state of the replaced adenosine:
Stabilization Implies Native Syn Conformation : When the introduction of moA stabilizes the duplex, it strongly suggests that the original adenosine it replaced also favored a syn conformation. In this case, the pre-organized syn state of moA pays a smaller energetic penalty for adopting the required structure. nih.govnih.gov
This comparative approach allows researchers to use thermodynamic data as an indirect method to diagnose the conformational preferences of adenosine at specific sites within a DNA sequence. nih.govoup.com
Molecular Recognition and Biochemical Pathway Interrogations Using 2 Deoxy 8 Methoxyadenosine Analogs
Enzymatic Interactions and Substrate Recognition
The introduction of a methoxy (B1213986) group at the 8-position of 2'-deoxyadenosine (B1664071) creates a molecule with altered electronic and steric properties compared to its parent nucleoside. This modification profoundly influences its interactions with enzymes, particularly those involved in nucleoside and nucleotide metabolism.
Recognition by Adenosine (B11128) Diphosphate Ribosyl Cyclases
Adenosine Diphosphate (ADP)-ribosyl cyclases are a family of enzymes that catalyze the synthesis of cyclic ADP-ribose (cADPR), a potent intracellular calcium-mobilizing second messenger. d-nb.info The Aplysia californica ADP-ribosyl cyclase, in particular, has been shown to exhibit a remarkable tolerance for substituted NAD+ analogs. nih.govacs.org This characteristic has been exploited to synthesize various 8-substituted cADPR derivatives. nih.gov
The chemoenzymatic synthesis of 8-substituted 2'-deoxy-cADPR analogs, including the 8-methoxy derivative, has been reported. nih.gov This process involves the incubation of the corresponding 8-substituted 2'-deoxy-NAD+ analog with the Aplysia ADP-ribosyl cyclase. acs.org The ability of the enzyme to recognize and process these modified substrates underscores its flexible active site. researchgate.net While the primary function of CD38, a human ADP-ribosyl cyclase, is the production of cADPR and NAADP, it is a less efficient cyclase than its Aplysia counterpart under normal physiological conditions. d-nb.info
Insights into Enzyme-Substrate Binding Mechanisms
The study of how enzymes bind to their substrates is fundamental to understanding their catalytic mechanisms. Enzymes can utilize several mechanisms for substrate binding, including ordered, random, and ping-pong (or double-displacement) reactions. jackwestin.comlibretexts.org In a ping-pong mechanism, the first substrate binds and a product is released, leaving a modified enzyme that then binds the second substrate. libretexts.org
The interaction of adenosine diphosphate-ribosylated elongation factor 2 (ADPRib-EF-2) with ribosomes provides an example of competitive binding, where the modified factor competes with the unmodified version. nih.gov The binding of ADPRib-EF-2 to the ribosome is influenced by the presence of other molecules like Phe-tRNA, suggesting that different molecules can preferentially bind to the same ribosomal population. nih.gov
The use of modified nucleosides like 2'-Deoxy-8-methoxyadenosine allows researchers to probe the specifics of enzyme-substrate interactions. By observing how these analogs are recognized and processed, or how they inhibit enzyme activity, detailed models of the binding site and catalytic mechanism can be constructed.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For adenosine analogs, modifications at the 8-position of the purine (B94841) ring and the 2'-position of the ribose sugar have been particularly informative.
Impact of 8-Substitution on Molecular Functionality
The substitution at the 8-position of the purine ring significantly influences the biological activity of adenosine analogs, often converting agonists into antagonists. researchgate.netresearcher.life For instance, a series of 8-substituted xanthines have been synthesized and evaluated for their affinity towards adenosine receptors, with all tested compounds showing greater affinity and selectivity for the A1-adenosine receptor compared to theophylline. nih.gov In another study, a hydrophobic C8-heteroaromatic ring in 5'-truncated adenosine analogues was found to occupy a subpocket in the human A2A adenosine receptor (hA2AAR), leading to antagonistic activity. researchgate.netresearcher.life
The nature of the substituent at the 8-position is critical. For example, in a series of 8-styrylxanthines, substitutions on the phenyl ring at the 3- and 3,5-positions were favored for A2-selective adenosine antagonism. nih.gov Specifically, 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine was identified as a potent and highly A2-selective antagonist. nih.gov
The table below summarizes the impact of various 8-substitutions on the activity of adenosine analogs at adenosine receptors.
| Compound Class | 8-Substitution | Receptor Target | Observed Activity |
| Xanthines | Various | A1-Adenosine Receptor | Increased affinity and selectivity nih.gov |
| 5'-Truncated Adenosine Analogs | Hydrophobic heteroaromatic ring | hA2AAR | Antagonist activity researchgate.netresearcher.life |
| 8-Styrylxanthines | 3,5-Dimethoxystyryl | A2-Adenosine Receptor | Potent and selective antagonist nih.gov |
Significance of the 2'-Hydroxyl Moiety in Molecular Recognition
The 2'-hydroxyl group of the ribose sugar is a key determinant of RNA structure and function, and its absence in DNA is a fundamental distinction between the two nucleic acids. oup.com The 2'-hydroxyl group influences sugar pucker, with its presence favoring the C3'-endo conformation typical of A-form RNA, while its absence in deoxyribose leads to a preference for the C2'-endo pucker of B-form DNA. oup.com This seemingly small chemical group also plays a significant role in molecular recognition by proteins and other molecules through hydrogen bonding and steric effects. ub.edunih.gov
Studies on cADPR analogs have highlighted the importance of the 2'-hydroxyl group for antagonistic activity. nih.gov The deletion of the 2'-hydroxyl group in 8-amino-cADPR resulted in a significant decrease in its antagonistic potency at the cADPR receptor in Jurkat T-lymphocytes. nih.govacs.org This suggests that the 2'-hydroxyl is a crucial motif for the antagonistic activity of 8-substituted cADPR analogs. nih.gov However, the effect of 2'-OH deletion was less pronounced in the sea urchin egg homogenate system, indicating that the importance of this group can be context-dependent. acs.org
The table below details the comparative antagonistic activity of 8-substituted cADPR and their 2'-deoxy counterparts.
| Compound Pair | System | Effect of 2'-OH Deletion on Antagonistic Activity | Reference |
| 8-amino-cADPR vs. 8-amino-2'-deoxy-cADPR | Jurkat T-lymphocytes | 30-fold reduction in potency | acs.org |
| 8-amino-cADPR vs. 8-amino-2'-deoxy-cADPR | Sea Urchin Egg Homogenate | 2-fold reduction in potency | acs.org |
| 8-phenyl-cADPR vs. 8-phenyl-2'-deoxy-cADPR | Jurkat T-lymphocytes | Little difference in inhibitory activity | acs.org |
| 8-bromo-cADPR vs. 8-bromo-2'-deoxy-cADPR | Jurkat T-lymphocytes | Little difference in inhibitory activity | acs.org |
Role as a Research Tool for Studying Nucleic Acid Dynamics
Modified nucleosides like this compound are valuable tools for investigating the structure, dynamics, and function of nucleic acids. nih.gov The introduction of specific modifications allows for the probing of conformational preferences and interactions within DNA and RNA.
The 8-methoxy substitution in 2'-deoxyadenosine (mo8A) has been utilized to probe the syn glycosidic bond conformation of 2'-deoxyadenosine within DNA. nih.gov In DNA duplexes containing A:G mismatches where the adenosine preferentially adopts a syn conformation, the substitution with mo8A leads to a stabilization of the duplex. nih.gov Conversely, in sequences where the adenosine in an A:G mismatch favors the anti conformation, the mo8A substitution is destabilizing. nih.gov This makes mo8A a useful probe for studying the conformational preferences of the N-glycosidic bond in DNA. nih.gov Furthermore, 8-methoxy-2'-deoxyadenosine is more resistant to acid-catalyzed depurination than 8-bromo-2'-deoxyadenosine (B120125), which facilitates its incorporation into oligonucleotides via automated solid-phase synthesis. nih.gov
Fluorescently labeled oligonucleotides are also powerful probes for studying nucleic acid structure and dynamics. nih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to monitor hybridization and conformational changes, such as the formation of hairpin structures. nih.govmdpi.com The development of non-saturating nucleic acid probes (NSNAPs), which combine an affinity probe with an enzyme that degrades the target, has dramatically expanded the dynamic range of nucleic acid detection. rsc.org
Advanced Research Applications and Methodological Innovations
Design and Application in Biophysical Probes
Modified nucleosides are crucial for developing probes to investigate the intricate workings of DNA and RNA. 2'-Deoxy-8-methoxyadenosine has been synthesized and incorporated into oligonucleotides to serve as a precise probe for examining specific structural features of DNA.
Probing DNA Conformational Landscapes
The conformation of the N-glycosidic bond, which connects the nucleobase to the sugar, is a critical determinant of DNA structure. This bond can adopt two primary orientations: anti or syn. In standard B-form DNA, purines are typically in the anti conformation. However, the syn conformation is important in various biological contexts, including certain DNA-protein interactions, DNA damage sites, and non-canonical structures. oup.com
This compound, often abbreviated as moA, is designed to probe these conformational preferences. nih.gov The bulky methoxy (B1213986) group at the 8-position of the purine (B94841) ring creates steric hindrance that strongly favors the adoption of the syn conformation. oup.com By strategically substituting a natural deoxyadenosine (B7792050) with moA in a DNA sequence, researchers can assess the energetic consequences and determine the preferred conformation of the original residue. nih.gov
Research has demonstrated that when moA replaces an adenosine (B11128) in an A:G mismatch that is known to prefer the syn conformation, the resulting DNA duplex is stabilized. oup.comnih.gov Conversely, if the moA is substituted into a position where the adenosine prefers the anti conformation, the duplex is destabilized. nih.gov This makes moA a valuable probe for investigating the conformational landscape of adenosine within DNA. nih.gov
Methodologically, moA offers an advantage over other 8-substituted purines like 8-bromo-2'-deoxyadenosine (B120125) because it is more resistant to acid-catalyzed depurination, which simplifies its incorporation into oligonucleotides during automated solid-phase DNA synthesis. nih.gov
Table 1: Effect of this compound (moA) Substitution on DNA Duplex Stability This table summarizes findings from UV thermal denaturation studies on duplexes containing moA compared to their natural adenosine (A)-containing counterparts.
| Original Base Pair / Mismatch | Known Conformational Preference of Adenosine | Effect of moA Substitution on Duplex Stability | Reference |
| A:G Mismatch (Sequence 1) | syn | Stabilizing | oup.comnih.gov |
| A:G Mismatch (Sequence 2) | anti | Destabilizing | nih.gov |
| A:T Base Pair | anti | Destabilizing | nih.gov |
| A:C Mismatch | anti | Destabilizing | nih.gov |
Development of Nucleoside-Based Ligands for Molecular Studies
The development of specific ligands for biological receptors and enzymes is a cornerstone of chemical biology and drug discovery. Nucleoside analogues are frequently used as scaffolds for such ligands due to their inherent ability to be recognized by a multitude of proteins, particularly those involved in nucleic acid metabolism. researchgate.net Structural modifications to the nucleoside moiety are a key strategy for converting a substrate into a high-affinity antagonist or a specific inhibitor. researchgate.net
The defining feature of this compound—its locked syn conformation—is a highly desirable characteristic in ligand design. By restricting the conformational freedom of a molecule, it is often possible to increase its binding affinity and specificity for a target protein. While research has focused on its role as a structural probe within DNA, its properties are directly applicable to the development of nucleoside-based ligands. For instance, creating derivatives like 8-O-methyl-2′-deoxy-NAD+ demonstrates how such modifications can be used to build more complex molecular tools to study enzymes that recognize NAD+. acs.org The fixed conformation imposed by the 8-methoxy group can be exploited to probe the specific conformational requirements of a protein's binding pocket.
Contributions to Understanding Modified Nucleic Acid Structures
Beyond the canonical double helix, DNA and RNA can fold into a variety of alternative structures, many of which have important biological roles. The study of these non-canonical structures is greatly aided by chemically modified nucleosides that can stabilize or report on their formation.
Insights into Non-Canonical Nucleic Acid Structures and Folds
Non-canonical nucleic acid structures include Z-DNA, G-quadruplexes, i-motifs, and triple helices. mdpi.com The formation and stability of these structures often depend on specific base pairings and backbone conformations that differ from those in B-DNA. wikimedia.org A recurring feature in some of these structures is the requirement for one or more purine bases to be in the syn conformation. plos.org For example, the left-handed Z-DNA helix is characterized by an alternating anti-syn conformation of its purine residues. mdpi.complos.org
The incorporation of this compound provides a direct method to induce and study these structures. Because the 8-methoxy group forces the base into a syn conformation, placing it at a specific site within an oligonucleotide can promote the formation of a non-canonical structure that requires such a conformation. oup.comnih.gov Studies on other 8-substituted purines have confirmed that their incorporation can stabilize Z-DNA. plos.org Therefore, this compound serves as a powerful tool to investigate the sequence requirements and environmental conditions that favor the transition from the canonical B-form to non-canonical folds, providing critical insights into their potential biological relevance. mdpi.com
Table 2: Role of Glycosidic Conformation in Canonical and Non-Canonical Nucleic Acid Structures
| Nucleic Acid Structure | Typical Purine Glycosidic Conformation | Potential Application of this compound | Reference |
| B-DNA (Canonical) | anti | Probe for destabilizing effects in an anti-preferring context. | nih.gov |
| Z-DNA | Alternating anti and syn | Induce and stabilize the Z-form by locking a residue in the syn conformation. | mdpi.complos.org |
| G-Quadruplex | Varies; can contain both syn and anti guanines | Probe the conformational requirements of specific guanine (B1146940) positions by substitution. | oup.com |
| A:G Mismatch | Can be syn or anti depending on sequence | Probe the preferred conformation of the adenine (B156593) in the mismatch. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 2'-Deoxy-8-methoxyadenosine to ensure stability?
- Methodological Answer :
- Handling : Use nitrile or neoprene gloves, eye/face protection (EN 166-certified safety glasses), and a lab coat to prevent skin/eye contact. Ensure adequate ventilation to minimize inhalation risks .
- Storage : Store in a dry, cool environment (2–8°C) away from incompatible materials. Stability under these conditions is inferred from structurally similar nucleosides like 2'-deoxyadenosine, which remain stable in controlled settings .
- Decontamination : Wash hands thoroughly after handling, and dispose of contaminated PPE via chemical waste protocols .
Q. How does the 8-methoxy modification influence the chemical stability of 2'-deoxyadenosine under oxidative or hydrolytic conditions?
- Methodological Answer :
- Oxidative Stability : The methoxy group may reduce susceptibility to oxidation compared to 8-amino or 8-oxo derivatives, as seen in analogs like 8-amino-dG, which require cleavage with 0.25 M 2-mercaptoethanol to prevent degradation .
- Hydrolytic Stability : Evaluate via pH-dependent stability assays (e.g., HPLC monitoring at pH 4–9). Methoxy groups generally enhance resistance to hydrolysis relative to amino substituents .
Advanced Research Questions
Q. What analytical techniques are optimal for characterizing this compound-DNA interactions and structural perturbations?
- Methodological Answer :
- Spectroscopy : Use electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) to detect duplex distortions caused by purine-purine pairing (e.g., dX-dA interactions as a proxy) .
- Computational Modeling : Apply density functional theory (DFT) to predict electronic effects of the 8-methoxy group and molecular dynamics (MD) to simulate DNA flexibility .
- Enzymatic Assays : Use restriction endonuclease and postlabeling (REAP) to map lesion-specific DNA cleavage patterns .
Q. How can researchers resolve contradictions in mutagenicity data for 8-substituted deoxyadenosine analogs?
- Methodological Answer :
- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., LC/MS for oxidation products, in vitro replication assays with polymerases like Pol η) .
- In Situ Analysis**: Conduct sequence-specific oxidation studies (e.g., peroxynitrite or riboflavin-mediated damage) to assess context-dependent mutagenesis .
- Open Data Practices : Share raw datasets (e.g., NMR spectra, mutation frequencies) via repositories like the European Open Science Cloud to enable independent validation .
Q. What strategies mitigate experimental artifacts when synthesizing oligonucleotides containing 8-methoxyadenosine?
- Methodological Answer :
- Deprotection : Avoid standard ammonium hydroxide cleavage; instead, use buffered 2-mercaptoethanol (0.25 M) to prevent oxidative degradation, as recommended for 8-amino-dG .
- Purification : Employ reverse-phase HPLC with triethylammonium acetate buffers and acetonitrile gradients to isolate high-purity strands .
- Quality Control : Validate synthetic yields via MALDI-TOF MS and confirm base pairing via thermal denaturation (Tm) assays .
Data Contradiction Analysis
Q. How should conflicting reports on the duplex-stabilizing vs. destabilizing effects of 8-methoxyadenosine be addressed?
- Methodological Answer :
- Contextual Variables : Control for sequence context (e.g., AT-rich vs. GC-rich regions) and solution conditions (ionic strength, divalent cations) that alter duplex stability .
- Comparative Studies : Benchmark against structurally characterized analogs (e.g., 8-oxo-dG or dX) using identical experimental setups .
- Iterative Refinement : Replicate studies with in silico predictions (DFT) and in vitro data to refine models of base-pairing energetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
